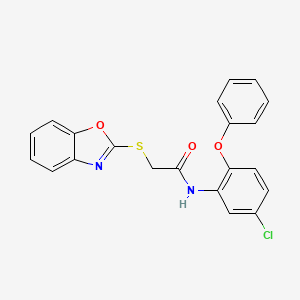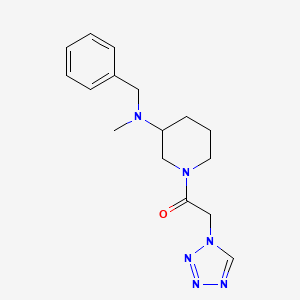![molecular formula C14H18ClNO2 B5977509 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZP-386 is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various fields.
Mécanisme D'action
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine acts as a selective dopamine and norepinephrine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This mechanism of action is responsible for its therapeutic effects in sleep disorders, as well as its potential as a chemotherapeutic agent. 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine also acts as a calcium channel blocker, which is responsible for its potential as a vasodilator and anti-hypertensive agent.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to have various biochemical and physiological effects in preclinical studies. In sleep disorders, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to increase wakefulness and reduce excessive daytime sleepiness. In oncology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been shown to reduce blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine also has some limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
The potential therapeutic applications of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine are vast, and further research is needed to explore its full potential. Some future directions for research include:
1. Investigating the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a treatment for other sleep disorders, such as insomnia.
2. Exploring the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a chemotherapeutic agent in other types of cancer.
3. Investigating the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine as a treatment for hypertension and other cardiovascular diseases.
4. Studying the potential of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine in other neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases, make it an exciting area of research. Further studies are needed to explore its full potential and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-chlorophenol with butyric anhydride to form 2-(2-chlorophenoxy)butyric acid. This acid is then converted to its corresponding acid chloride, which is then reacted with pyrrolidine to form the final product, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine. The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its therapeutic potential in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown promising results in the treatment of sleep disorders, such as narcolepsy and cataplexy. In oncology, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. In cardiovascular diseases, 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has shown potential as a vasodilator and anti-hypertensive agent.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-12(14(17)16-9-5-6-10-16)18-13-8-4-3-7-11(13)15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEMEDVEGHCKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)